Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate
Description
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(21-7-6-18-2)13(9-11(10)15)20-5-4-16/h8-9,16H,3-7,15H2,1-2H3 |
InChI Key |
AGPJXKOJOKWDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCCO)OCCOC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations starting from benzoic acid derivatives. The key synthetic challenges include:
- Selective etherification to install the hydroxyethoxy and methoxyethoxy substituents at the 4 and 5 positions.
- Esterification to form the ethyl benzoate.
- Reduction or transformation of nitro groups to amino groups.
- Maintaining regioselectivity and purity to minimize side products and impurities.
This compound is typically synthesized as part of the impurity profile in Erlotinib manufacture, necessitating high control over reaction conditions to ensure consistent quality.
Stepwise Synthetic Route
A representative synthetic route based on literature and patent disclosures includes the following steps:
Step 1: Esterification of 4-Hydroxybenzoic Acid Derivative
- Starting with ethyl 4-hydroxybenzoate, esterification is performed to obtain the ethyl ester.
- This step is often catalyzed by acids such as sulfuric acid in methanol or ethanol solvents.
- The ester serves as the scaffold for subsequent etherification reactions.
Step 2: Selective Etherification (Williamson Ether Synthesis)
- The hydroxy groups at positions 4 and 5 are selectively etherified using alkylating agents such as 2-bromoethanol or 2-methoxyethyl bromide.
- The reaction employs base catalysts like potassium carbonate to promote nucleophilic substitution.
- Careful control of stoichiometry and temperature ensures regioselective introduction of the hydroxyethoxy and methoxyethoxy groups.
- Protection/deprotection strategies may be used to differentiate the two positions if necessary.
Step 3: Reduction of Nitro to Amino Group
- If the starting material contains a nitro group (e.g., 4-nitrobenzoate derivatives), it is reduced to the amino group using standard methods such as catalytic hydrogenation or chemical reducing agents like tin chloride or iron/acetic acid.
- This transformation is critical to yield the 2-amino functionality.
Step 4: Purification and Isolation
- The final compound is purified by crystallization or chromatographic techniques.
- Analytical methods such as HPLC and NMR are used to confirm the structure and purity.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Ethyl alcohol, H2SO4 (catalyst), reflux | Converts 4-hydroxybenzoic acid to ethyl ester |
| Etherification | 2-bromoethanol or 2-methoxyethyl bromide, K2CO3, acetone or DMF, 60-80°C | Williamson ether synthesis for selective alkoxy substitution |
| Nitro reduction | H2, Pd/C catalyst or SnCl2 in acidic medium | Converts nitro group to amino group |
| Purification | Crystallization or column chromatography | Ensures removal of impurities, critical for pharmaceutical use |
Alternative Synthetic Approaches and Innovations
Cyclization and Functional Group Manipulation
Research on related benzo[d]thiazole derivatives suggests that cyclization reactions and selective protection/deprotection strategies can be employed to achieve regioselective functionalization of hydroxy and amino groups on aromatic systems. Such methods may be adapted to optimize the synthesis of this compound, especially to improve yield and scalability.
Use of Ethylene Carbonate for Alkoxy Substitution
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | Ethanol, H2SO4, reflux | Simple, high yield | Requires acid handling |
| Williamson ether synthesis | 2-bromoethanol, 2-methoxyethyl bromide, K2CO3 | Regioselective alkoxy introduction | Requires careful temperature control |
| Nitro group reduction | H2/Pd-C or SnCl2/acid | Efficient amino group formation | Catalyst sensitivity |
| Ethylene carbonate alkylation | Ethylene carbonate, tetraalkylammonium halide catalyst | Safer, high boiling solvent system | Requires specialized catalysts |
Research Findings and Analytical Data
- The compound’s purity and identity are confirmed by NMR spectroscopy, showing characteristic chemical shifts for NH2 protons (~6.4 to 7.9 ppm) and alkoxy substituents.
- HPLC retention times vary depending on substitution pattern, aiding in impurity profiling during Erlotinib synthesis.
- Molecular weight (299.32 g/mol) and formula (C14H21NO6) are consistent across sources, supporting reproducibility of synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate has shown promising antimicrobial properties. Research indicates that compounds with similar structural frameworks exhibit efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
Study Findings
A study conducted on related compounds demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties. The structural features that enhance antimicrobial potency include the presence of hydroxyl and ether groups, which may facilitate interaction with microbial membranes.
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| Benzothiazole Derivative | Positive | Membrane Disruption |
| Thiazole Hydrazone | High | Enzyme Inhibition |
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, similar to other compounds containing amino and hydroxyl functionalities.
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, researchers assessed the antimicrobial efficacy against a range of bacterial strains. The results indicated that structural modifications significantly influenced activity levels. This compound's structural similarities suggest it may exhibit comparable efficacy.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of various benzoate derivatives revealed that compounds inducing apoptosis were effective in reducing cell viability in cancer models. Assays such as MTT and flow cytometry were employed to quantify effects, indicating a need for further exploration of this compound's potential in cancer therapy.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester and ether groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s structural analogues differ primarily in substituent type, position, and chain length. Key comparisons include:
Ethyl 4,5-bis(2-methoxyethoxy)-2-aminobenzoate
- Substituents: 2-amino, 4-(2-methoxyethoxy), 5-(2-methoxyethoxy).
- Molecular Weight : 327.37 g/mol (vs. 299.32 g/mol for the target compound).
- This substitution may also alter hydrogen-bonding interactions in biological systems .
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate
- Substituents: 2-methoxy, 5-(2-aminothiazol-4-yl).
- Molecular Weight : 278.33 g/mol.
- Key Differences: The aminothiazole ring introduces heterocyclic functionality, which could enhance binding to biological targets (e.g., enzymes or receptors) compared to the target compound’s ether-linked chains .
Ethyl 2-methoxybenzoate
- Substituents : 2-methoxy.
- Molecular Weight : 180.20 g/mol.
- Key Differences: A simpler structure lacking amino and extended ether chains, resulting in lower molecular weight and reduced complexity. Widely used as a flavoring agent due to its ester properties .
Physicochemical Properties
The hydroxyethoxy group in the target compound likely enhances water solubility compared to purely methoxy-substituted analogues. However, the methoxyethoxy chain at position 5 may improve lipid membrane penetration, a critical factor in drug bioavailability.
Biological Activity
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate is a synthetic compound with a complex structure that includes an ethyl ester group, an amino group, and ether functionalities. Its molecular formula is C14H21NO6, and it has a molecular weight of approximately 299.32 g/mol. This compound is being studied for its potential biological activities, which may have implications in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure facilitates various interactions with biological systems, which can modulate the activity of enzymes and receptors. Below is a table summarizing its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO6 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(21-7-6-18-2)13(9-11(10)15)20-5-4-16/h8-9,16H,3-7,15H2,1-2H3 |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1N)OCCO)OCCOC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester and ether groups contribute to hydrophobic interactions. These interactions may lead to various effects including anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.
Biological Activity Studies
Research on the biological activity of this compound has been limited but promising. Here are some key findings from recent studies:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been hypothesized that the compound could inhibit specific inflammatory pathways by modulating enzyme activity involved in the synthesis of pro-inflammatory mediators.
- Analgesic Potential : The compound's structural features suggest potential analgesic effects, possibly through interactions with pain receptors or modulation of neurotransmitter release.
- Enzyme Interaction Studies : The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for targeting specific enzymes involved in metabolic pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests its potential as a non-steroidal anti-inflammatory drug (NSAID).
- Case Study 2 : A study on cellular models indicated that this compound reduced oxidative stress markers, suggesting protective effects against cellular damage.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate, and how can reaction conditions be optimized?
- The synthesis typically involves esterification of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with ethanol under acidic conditions, followed by hydrochloride salt formation . Key parameters include room temperature for esterification and stoichiometric control of HCl. Optimization may involve solvent selection (e.g., dichloromethane for improved solubility) and catalysts (e.g., H₂SO₄) to enhance yield. Kinetic studies or Design of Experiments (DoE) can systematically refine conditions.
Q. What hydrolysis products are formed from this compound, and how do reaction conditions influence product distribution?
- Hydrolysis under acidic (HCl) or basic (NaOH) conditions yields 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid. Acidic conditions favor protonation of the amino group, reducing side reactions, while basic conditions risk ester saponification competing with ether cleavage . Monitoring via HPLC or TLC is critical to track intermediate stability.
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
- LC-MS/MS is the gold standard for detecting trace impurities (e.g., genotoxic derivatives like ERL ethyl ester or nitro compounds). A validated method using a C18 column (e.g., purosphere star RP 18e) with 0.1% formic acid/acetonitrile (42:58 v/v) mobile phase achieves baseline separation . Complementary techniques include NMR for structural confirmation and Karl Fischer titration for moisture analysis.
Advanced Research Questions
Q. How can conflicting data on the compound’s genotoxicity potential be resolved, and what methodologies are used for risk assessment?
- Discrepancies arise from impurity profiles (e.g., nitro derivatives formed during synthesis). Use in silico tools like DEREK Nexus to predict genotoxicity and correlate with in vitro Ames tests . LC-MS/MS quantification at thresholds ≤1 ppm (per ICH M7 guidelines) ensures compliance with safety limits .
Q. What role does the methoxyethoxy substituent play in modulating biological activity, and how does this compare to structurally similar analogs?
- The methoxyethoxy groups enhance solubility and influence binding to biological targets (e.g., EGFR in Erlotinib). Comparative studies with analogs (e.g., ethyl 2-amino-5-methoxybenzoate) show reduced activity due to altered steric and electronic profiles . Computational docking studies (e.g., AutoDock Vina) can quantify binding affinities.
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Key issues include exothermic reactions during esterification and impurity accumulation. Process Analytical Technology (PAT) tools, such as inline FTIR, enable real-time monitoring. Continuous flow reactors improve heat dissipation and reduce side reactions compared to batch methods .
Q. How can researchers resolve discrepancies in chromatographic retention times during method development for impurity analysis?
- Variability may stem from column aging or mobile phase pH drift. System suitability tests with reference standards (e.g., ERL nitro compound) ensure reproducibility. Adjusting acetonitrile ratios (±5%) or using ammonium formate buffers can stabilize retention .
Methodological Guidance
Q. What steps are critical for validating an LC-MS/MS method to quantify genotoxic impurities in this compound?
- Follow ICH Q2(R1) guidelines:
- Specificity : Resolve impurities from the main peak (resolution ≥1.5).
- Linearity : Establish over 1–150% of the target concentration (R² ≥0.99).
- LOQ : Demonstrate ≤1 ppm detection using signal-to-noise ≥10:1 .
- Use matrix-matched calibration to account for Erlotinib hydrochloride interference.
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Apply QSAR models to predict logP (lipophilicity) and metabolic stability. Software like Schrödinger’s QikProp evaluates ADME parameters, while molecular dynamics simulations assess solvation effects. Substituent modifications (e.g., replacing methoxyethoxy with PEG chains) can optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
